molecular formula C16H16N5O7S2. Na B601314 Cefotaxime Impurity D Sodium Salt CAS No. 65715-12-0

Cefotaxime Impurity D Sodium Salt

カタログ番号: B601314
CAS番号: 65715-12-0
分子量: 454.46 22.99
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefotaxime Impurity D Sodium Salt is a byproduct found in the synthesis of cefotaxime, a third-generation cephalosporin antibiotic. This impurity is formed during the manufacturing process and can affect the purity and efficacy of the final pharmaceutical product. Understanding and controlling the presence of such impurities is crucial for ensuring the safety and effectiveness of cefotaxime.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Cefotaxime Impurity D Sodium Salt involves the degradation of cefotaxime sodium. A polymer stock solution of cefotaxime sodium is obtained using a concentrated solution degradation method. The cefotaxime dimer and trimer impurities are separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC), and the pure cefotaxime dimer and trimer are obtained by a freeze-drying method .

Industrial Production Methods: In industrial settings, the production of cefotaxime sodium involves multiple steps, including fermentation, chemical synthesis, and purification. During these processes, impurities such as this compound can form. The control of these impurities is achieved through rigorous quality control measures, including chromatographic techniques and spectroscopic analysis .

化学反応の分析

Types of Reactions: Cefotaxime Impurity D Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the impurity into other reduced forms.

    Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce alcohols or amines .

科学的研究の応用

Analytical Method Development

Cefotaxime Impurity D Sodium Salt is pivotal in developing and validating analytical methods to quantify impurities in cefotaxime formulations. Research has focused on:

  • High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been established to detect and quantify cefotaxime and its impurities, including this compound. This method adheres to guidelines set by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) .
  • Forced Degradation Studies : These studies assess the stability of cefotaxime under various conditions (e.g., temperature, pH) to understand how impurities form over time. This knowledge aids in optimizing storage conditions and improving formulation stability .

Stability Studies

Research has investigated the degradation profiles of cefotaxime under different storage conditions to determine if this compound increases over time, potentially affecting drug potency . These studies are crucial for ensuring that cefotaxime products remain effective throughout their shelf life.

Biochemical Interactions

This compound plays a role in biochemical reactions related to antibiotic activity:

  • Inhibition of Bacterial Cell Wall Synthesis : It interacts with penicillin-binding proteins (PBPs), essential for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell death .
  • Antimicrobial Activity Studies : Research explores whether this impurity possesses any intrinsic antibacterial activity or affects the antibacterial properties of cefotaxime itself .

Methodologies for Quantification

A comprehensive study developed an eco-friendly HPLC method for quantifying cefotaxime and its impurities, including this compound. The method demonstrated superior performance compared to traditional methods, achieving a higher Analytical Greenness metric score .

Stability Investigations

Forced degradation studies highlighted that this compound can form under specific conditions, emphasizing the need for rigorous stability testing in pharmaceutical formulations .

Summary Table of Key Findings

Application AreaFindings
Analytical Method DevelopmentEstablished HPLC methods for quantifying impurities; adherence to EP and USP guidelines
Stability StudiesInvestigated degradation profiles; assessed impact on drug potency over time
Biochemical InteractionsInhibition of PBPs leading to bacterial cell death; potential effects on cefotaxime's efficacy

作用機序

The mechanism of action of Cefotaxime Impurity D Sodium Salt is related to its chemical structure and interactions with biological targets. As an impurity, it does not have a specific therapeutic effect but can influence the overall activity of cefotaxime. The impurity can interact with penicillin-binding proteins (PBPs) in bacterial cell walls, potentially affecting the bactericidal activity of cefotaxime .

類似化合物との比較

Uniqueness: Cefotaxime Impurity D Sodium Salt is unique due to its specific formation pathway and chemical structure. It is formed through the degradation of cefotaxime sodium and can be isolated and characterized using advanced chromatographic and spectroscopic techniques .

生物活性

Cefotaxime Impurity D Sodium Salt (CEF-D-Na) is a byproduct of the synthesis of cefotaxime, a broad-spectrum cephalosporin antibiotic. Understanding the biological activity of CEF-D-Na is crucial for evaluating its potential effects on antibiotic efficacy and safety. This article details the mechanisms of action, biochemical properties, pharmacokinetics, and relevant case studies surrounding this compound.

Target and Mode of Action
CEF-D-Na, like its parent compound cefotaxime, primarily targets bacterial cell walls. It exhibits bactericidal activity by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), specifically PBP Ib and PBP III. This inhibition prevents the cross-linking of peptidoglycan layers, essential for maintaining bacterial cell wall integrity. Consequently, this leads to bacterial cell death due to an autolytic effect triggered by the disruption of cell wall synthesis.

Biochemical Pathways
The compound's activity is closely related to its interaction with various enzymes and proteins involved in bacterial metabolism. By binding to PBPs, CEF-D-Na can alter cellular processes, including gene expression and stress responses in bacteria.

Pharmacokinetics

Following administration, cefotaxime reaches peak serum concentrations rapidly, typically within 30 minutes. The pharmacokinetic profile suggests that CEF-D-Na may share similar absorption characteristics; however, its stability and degradation over time can influence its biological activity.

Cellular Effects
CEF-D-Na has been shown to affect various cellular processes in bacterial cells. Its primary function remains the inhibition of cell wall synthesis, which is critical for bacterial survival. Additionally, it may influence cellular signaling pathways and metabolic adaptations in response to antibiotic stress.

Chemical Reactions
CEF-D-Na can undergo various chemical reactions including oxidation and reduction. These reactions can lead to the formation of different degradation products that may possess altered biological activities.

Sustained Release Formulations

Research has explored the sustained release of cefotaxime in various formulations to enhance its antibacterial efficacy while minimizing toxicity. For instance, cefotaxime-loaded nanocarriers demonstrated effective sustained release profiles against both Gram-positive and Gram-negative bacteria, significantly improving therapeutic outcomes in infection models .

Toxicological Studies

Studies have indicated that while CEF-D-Na retains some antibacterial properties, higher concentrations may lead to nephrotoxicity and hepatotoxicity in animal models. These findings underscore the importance of monitoring impurity levels in clinical settings.

Data Tables

Study Findings Implications
Sustained Release Formulations89.31% release from LDH over 12 hoursEnhanced efficacy against infections
Toxicology StudiesHigh doses linked to nephrotoxicityNeed for careful dosage regulation
Biochemical PathwaysInhibition of PBPs alters gene expressionPotential for resistance development

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Cefotaxime Impurity D Sodium Salt in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification, with mobile phases like phosphate buffer and acetonitrile (70:30 v/v) and detection at 254 nm . High-performance size-exclusion chromatography (HPSEC) is also effective for separating polymers and impurities, utilizing parameters such as a TSK-GEL G2000 SWxl column, 0.1 M phosphate buffer (pH 7.0), and flow rate of 0.5 mL/min .

Q. What physicochemical properties of this compound are critical for stability assessments?

Key properties include:

  • Solubility : >95 mg/mL in water and DMSO but insoluble in ethanol .
  • Optical rotation : [α]²⁰_D = +58° to +64° (0.25 g in 25 mL water) .
  • pH sensitivity : Stable in solutions with pH 4.5–6.5; deviations may accelerate degradation .

Q. How should researchers validate the purity of this compound?

Follow pharmacopeial tests such as:

  • Sulfate limit : ≤0.048% via turbidimetric analysis .
  • Heavy metals : ≤20 ppm using Method 2 (atomic absorption spectroscopy) .
  • Clarity and color : Solutions should remain clear and light yellow .

Advanced Research Questions

Q. How can discrepancies in impurity quantification between HPLC and HPSEC be resolved?

Cross-validate methods by:

  • Sample preparation : Ensure consistent dissolution (e.g., 1.0 g in 10 mL water) .
  • Column calibration : Use reference standards for both polymers and low-molecular-weight impurities .
  • Data triangulation : Compare results with derivative spectrophotometry, which distinguishes structurally similar compounds .

Q. What experimental strategies elucidate degradation pathways of this compound under stress conditions?

Conduct forced degradation studies:

  • Thermal stress : Incubate at 40–60°C for 7–14 days; monitor via HPLC .
  • Photolytic stress : Expose to UV light (254 nm) and analyze degradation products using LC-MS .
  • Hydrolytic stress : Test in acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions to identify hydrolysis-sensitive functional groups .

Q. How does crystallization technology impact impurity profiles in Cefotaxime Sodium synthesis?

Advanced techniques like ultra-low temperature spherical aggregation crystallization reduce dimeric impurities and residual solvents (e.g., acetic acid) by controlling nucleation kinetics. This improves flowability and purity (>97%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .

Q. Methodological Challenges

Q. How can researchers optimize drug delivery systems for this compound?

  • Polymer-based carriers : Use polysaccharide matrices (e.g., PG/PGB1) to achieve sustained release profiles (e.g., 80% release in 24 hours) .
  • pH-responsive formulations : Design hydrogels that release the impurity at physiological pH (7.4) to mimic in vivo conditions .

Q. What are the limitations of using expired Cefotaxime Sodium in corrosion inhibition studies?

Degradation products (e.g., β-lactam ring-opened derivatives) may alter electrochemical behavior. Validate impurity stability via cyclic voltammetry and compare with fresh samples to isolate corrosion inhibition mechanisms .

Q. How do trace metal impurities affect the analytical accuracy of this compound?

Metal ions (e.g., Pb²⁺, Cu²⁺) can chelate with the β-lactam moiety, causing false peaks in HPLC. Mitigate interference by:

  • Sample pretreatment : Add EDTA to sequester metals .
  • Column selection : Use metal-tolerant C18 columns with high purity silica .

特性

CAS番号

65715-12-0

分子式

C16H16N5O7S2. Na

分子量

454.46 22.99

純度

> 95%

数量

Milligrams-Grams

同義語

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 3-​[(acetyloxy)​methyl]​-​7-​[[(2-​amino-​4-​thiazolyl)​(methoxyimino)​acetyl]​amino]​-​8-​oxo-​, monosodium salt, [6R-​[6α,​7β(E)​]​]​- (9CI)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。